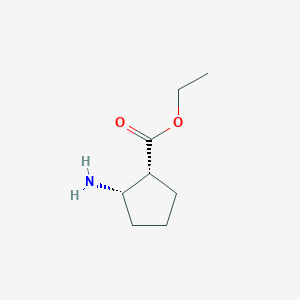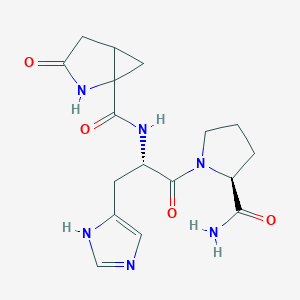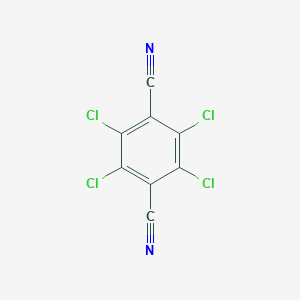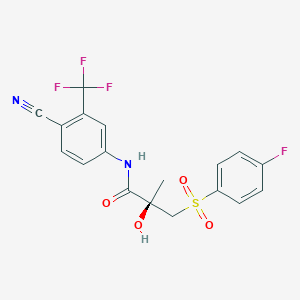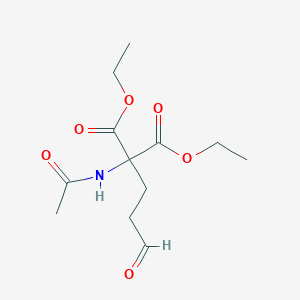
2-苯氧基苯甲醛
概述
描述
2-Phenoxybenzaldehyde is a chemical compound with the CAS Number: 19434-34-5 . It has a molecular weight of 198.22 and its IUPAC name is 2-phenoxybenzaldehyde . It is typically stored at ambient temperature .
Synthesis Analysis
2-Phenoxybenzaldehyde is used as a reagent in the synthesis of chiral 1,3,4-oxadiazol-2-ones as potent and highly selective FAAH inhibitors . It is also used in the synthesis of [4-(phenoxy)pyridin-3-yl]methylamines, a new class of selective noradrenaline reuptake inhibitors (NRI) .Molecular Structure Analysis
The InChI code for 2-Phenoxybenzaldehyde is1S/C13H10O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H . The InChI key is IMPIIVKYTNMBCD-UHFFFAOYSA-N . Chemical Reactions Analysis
The reaction kinetics for the catalytic hydrogenation of 3-phenoxybenzaldehyde to 3-phenoxybenzyl alcohol on a Pt/MgAl2O4 catalyst can be described by the equationr = k * c^1.44 * p_H2 . The apparent activation energy is 35.6 kJ/mol . Physical And Chemical Properties Analysis
2-Phenoxybenzaldehyde is a liquid at 20°C . It has a density of 1.2±0.1 g/cm^3, a boiling point of 301.7±25.0 °C at 760 mmHg, and a flash point of 131.9±16.7 °C . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .科学研究应用
Medicine: Antimicrobial Agent Synthesis
2-Phenoxybenzaldehyde: is utilized in the synthesis of various antimicrobial agents. Its structure serves as a key intermediate in the formation of compounds that exhibit activity against a range of microbial pathogens . This application is crucial in the development of new antibiotics and antiseptics, especially in the face of rising antibiotic resistance.
Organic Synthesis: Intermediate for Complex Molecules
In organic chemistry, 2-Phenoxybenzaldehyde acts as an important intermediate for the synthesis of complex organic molecules. It is involved in reactions such as hydrocyanation, which is a critical step in the industrial production of pyrethroid insecticides . This process underscores its role in the synthesis of compounds with varied applications, from agriculture to material science.
Material Science: Polymer Precursor
The compound finds application in material science as a precursor for the synthesis of specialized polymers. These polymers have potential uses in creating novel materials with specific properties, such as enhanced durability or electrical conductivity .
Analytical Chemistry: Chromatographic Analysis
2-Phenoxybenzaldehyde: is used in analytical chemistry for chromatographic analysis, serving as a standard or reference compound due to its distinct chemical properties. It aids in the identification and quantification of substances within a sample .
Agriculture: Pyrethroid Biodegradation
In agriculture, 2-Phenoxybenzaldehyde is a metabolite in the biodegradation pathway of pyrethroid insecticides. Microorganisms capable of degrading pyrethroids convert them into non-toxic compounds, with 2-Phenoxybenzaldehyde being a key intermediate in this process . This application is significant for bioremediation efforts to reduce the environmental impact of pesticide use.
Environmental Applications: Bioremediation
Lastly, 2-Phenoxybenzaldehyde plays a role in environmental applications, particularly in the bioremediation of contaminated environments. It is a byproduct of microbial degradation of synthetic pyrethroids, which are common environmental pollutants. The study of its role in microbial degradation pathways can lead to improved methods for cleaning up contaminated sites .
安全和危害
属性
IUPAC Name |
2-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPIIVKYTNMBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173057 | |
| Record name | o-Phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxybenzaldehyde | |
CAS RN |
19434-34-5 | |
| Record name | 2-Phenoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5R9AE3HNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Phenoxybenzaldehyde in organic synthesis?
A1: 2-Phenoxybenzaldehyde serves as a valuable building block in organic synthesis, particularly for constructing various heterocyclic compounds. One notable application is its use in the synthesis of xanthene derivatives, which exhibit a wide range of biological and pharmacological properties. [] Additionally, it serves as a key starting material for synthesizing methyl 7H-dibenz[b,g]oxocin-6-carboxylates, achieved through a novel method involving Friedel-Crafts reactions with Morita-Baylis-Hillman adducts. [, ]
Q2: Can you describe a specific example of how 2-Phenoxybenzaldehyde is used to synthesize xanthene derivatives?
A2: A recent study [] demonstrated a novel synthesis of substituted 9-methyl-9-arylxanthenes using 2-Phenoxybenzaldehyde as a starting material. The process involved a four-step synthesis of original alkene compounds. These alkenes underwent an intramolecular Friedel-Crafts alkylation catalyzed by trifluoroacetic acid, resulting in the formation of the desired xanthene derivatives. This method highlights the utility of 2-Phenoxybenzaldehyde in constructing complex heterocyclic structures with potential biological applications.
Q3: Are there other heterocyclic systems, besides xanthenes, that can be accessed using 2-Phenoxybenzaldehyde?
A3: Yes, research indicates that 2-Phenoxybenzaldehyde can be employed in synthesizing methyl 7H-dibenz[b,g]oxocin-6-carboxylates. [, ] This method exploits the reactivity of 2-Phenoxybenzaldehyde in Morita-Baylis-Hillman reactions, followed by a Friedel-Crafts cyclization to construct the eight-membered oxocin ring. This example demonstrates the versatility of 2-Phenoxybenzaldehyde in accessing diverse heterocyclic scaffolds.
Q4: Have there been studies exploring the potential biological activity of compounds derived from 2-Phenoxybenzaldehyde?
A4: While the provided research primarily focuses on the synthetic utility of 2-Phenoxybenzaldehyde, one study investigated the anti-tuberculosis activity of derivatives based on 3-methoxy-2-phenoxybenzaldehyde, 3-methoxy-4-(3-methoxyphenoxy)benzaldehyde, and 3-methoxy-4-(4-methoxyphenoxy)benzaldehyde. [] This suggests that incorporating 2-Phenoxybenzaldehyde into more complex structures may lead to compounds with valuable pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

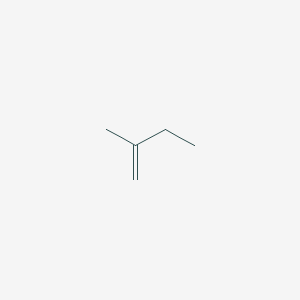
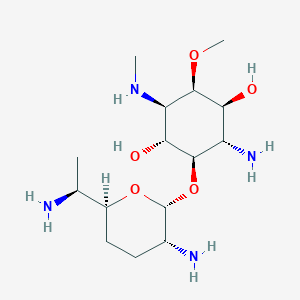
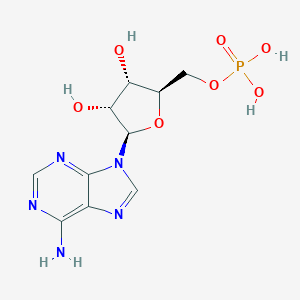
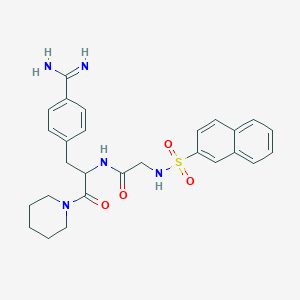
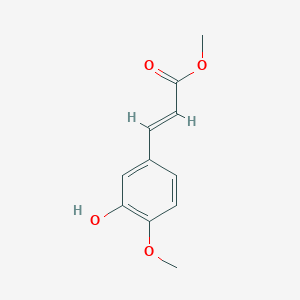
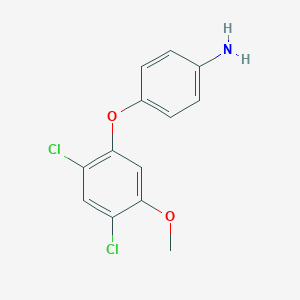
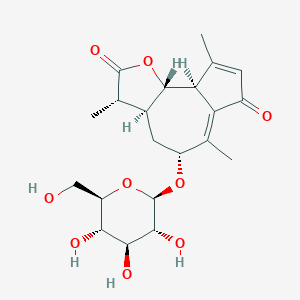
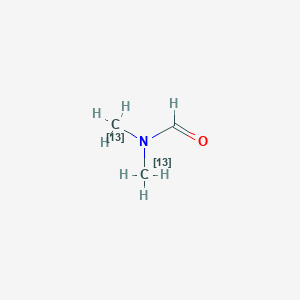
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
